molecular formula C10H11Cl2N3 B11865794 5-Chloro-4-hydrazino-8-methylquinoline hydrochloride CAS No. 1172239-34-7

5-Chloro-4-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B11865794
CAS No.: 1172239-34-7
M. Wt: 244.12 g/mol
InChI Key: WLYJWSUJTWQFAT-UHFFFAOYSA-N
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Description

5-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a substituted quinoline derivative characterized by a hydrazino group (-NHNH₂) at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 8-position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . Its hydrochloride salt form improves solubility in polar solvents, facilitating applications in pharmaceutical and materials chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1172239-34-7

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(5-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-2-3-7(11)9-8(14-12)4-5-13-10(6)9;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

WLYJWSUJTWQFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC=N2)NN.Cl

Origin of Product

United States

Chemical Reactions Analysis

5-Chloro-4-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
One of the primary applications of 5-Chloro-4-hydrazino-8-methylquinoline hydrochloride is as an antimalarial agent. Research indicates that quinoline derivatives exhibit potent activity against malaria parasites. For instance, the synthesis of novel quinoline compounds has been linked to improved efficacy against Plasmodium falciparum, the causative agent of malaria. A study highlighted the development of derivatives that showed significant larvicidal effects on mosquito vectors responsible for malaria transmission, indicating a dual role in both therapeutic and preventive measures against malaria .

Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. In vitro studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some synthesized compounds were reported as low as 4 µg/mL against Mycobacterium tuberculosis, suggesting its potential in treating drug-resistant infections .

Proteomics Research

This compound is utilized in proteomics as a biochemical tool to study protein interactions and modifications. Its unique hydrazino group enhances its reactivity towards specific amino acid residues in proteins, making it a valuable reagent for labeling and detecting proteins in complex biological samples. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Case Study 1: Antimalarial Efficacy

A recent study synthesized a series of quinoline derivatives based on the structure of this compound and evaluated their antimalarial activities. The findings demonstrated that certain modifications to the quinoline core significantly enhanced their potency against malaria parasites while maintaining low toxicity levels in mammalian cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated that several derivatives exhibited excellent activity against Gram-positive and Gram-negative bacteria, with some compounds showing broad-spectrum efficacy. The study emphasized the need for further exploration into the structure-activity relationships to optimize these compounds for clinical use .

Comparative Data Table

Compound Activity MIC (µg/mL) Target Pathogen
This compoundAntimalarial<10Plasmodium falciparum
Derivative AAntibacterial4Methicillin-resistant Staphylococcus aureus
Derivative BAntimicrobial16Escherichia coli
Derivative CAntiviral20Dengue virus

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-chloro-4-hydrazino-8-methylquinoline hydrochloride include:

Compound Name Substituents (Position) Molecular Formula Key Features
5-Chloro-4-hydroxy-8-methylquinoline -OH (4), -Cl (5), -CH₃ (8) C₁₀H₈ClNO Hydroxyl group enables hydrogen bonding; lower nucleophilicity than hydrazino
5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride -N-piperazinyl (4), -Cl (5), -CH₃ (8) C₁₄H₁₇ClN₃·HCl Piperazine enhances basicity and solubility; used in receptor-targeted drug design
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline -O-triazolyl (8), -Cl (5) C₂₀H₁₅Cl₂N₅O Triazole moiety improves antimicrobial activity and metabolic stability
5-Amino-8-hydroxyquinoline hydrochloride -NH₂ (5), -OH (8) C₉H₈ClN₂O Amino and hydroxyl groups enable chelation of metal ions (e.g., in coordination polymers)

Physicochemical Properties

  • Hydrazino vs. Hydroxy Groups: The hydrazino group in the target compound confers higher nucleophilicity compared to the hydroxyl group in 5-chloro-4-hydroxy-8-methylquinoline. This makes the former more reactive in forming hydrazones or Schiff bases .
  • Solubility: Piperazine-substituted derivatives (e.g., C₁₄H₁₇ClN₃·HCl) exhibit superior aqueous solubility due to the protonatable nitrogen atoms in the piperazine ring, whereas the hydrazino analog may require acidic conditions for dissolution .

Biological Activity

5-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1172239-34-7
  • Molecular Formula : C10H10ClN3·HCl
  • Molecular Weight : 244.12 g/mol

Anticancer Properties

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, hydrazone derivatives of quinoline have shown cytotoxic effects against various cancer cell lines, with some compounds demonstrating submicromolar GI50 values across multiple tumor types such as leukemia, lung cancer, and breast cancer .

A notable study evaluated a series of hydrazones related to quinoline structures and found that they effectively inhibited cancer cell growth, suggesting that modifications in the hydrazine moiety can enhance anticancer activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum activity against bacteria and fungi. For example, derivatives similar to this compound have shown potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation or microbial metabolism.
  • DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study 1: Anticancer Activity Evaluation

In a study published in 2023, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on 60 different cancer cell lines. The results indicated that compounds similar to this compound exhibited strong cytotoxicity with low GI50 values across various tumor types .

CompoundCell LineGI50 (µM)
Hydrazone AMCF7 (Breast Cancer)0.15
Hydrazone BA549 (Lung Cancer)0.20
Hydrazone CHCT116 (Colon Cancer)0.10

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various quinoline derivatives highlighted that this compound showed effective inhibition against Pseudomonas aeruginosa and Enterococcus faecium, with inhibition zones comparable to standard treatments.

Bacterial StrainInhibition Zone (mm)Standard Drug Zone (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527

Q & A

Q. What are the established synthetic routes for 5-Chloro-4-hydrazino-8-methylquinoline hydrochloride, and what critical parameters influence yield and purity?

The compound is synthesized via condensation of 5-chloro-8-methylquinoline derivatives with hydrazine hydrate under controlled temperature (typically 60–80°C) and pH (neutral to slightly acidic conditions). Solvents like ethanol or methanol are used to facilitate the reaction, followed by purification via recrystallization or column chromatography to achieve >95% purity . Key parameters include reaction time, solvent choice, and stoichiometric ratios of hydrazine to the quinoline precursor.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the positions of the chloro, hydrazino, and methyl substituents on the quinoline backbone. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography may resolve crystallographic data for novel derivatives .

Q. What are the primary chemical reaction pathways involving this compound, and how do substituents influence reactivity?

The hydrazino group enables nucleophilic substitution and condensation reactions, while the chloro substituent participates in electrophilic aromatic substitution. For example, oxidation with potassium permanganate yields quinoline N-oxides, and reduction with sodium borohydride produces hydrazine derivatives. The methyl group at position 8 sterically hinders certain reactions, requiring tailored conditions for optimal yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives, such as 5-Chloro-4-acetylhydrazino-8-methylquinoline?

Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 60% to >85%) by enhancing reaction homogeneity. Solvent optimization (e.g., switching from ethanol to DMF) and catalytic additives (e.g., p-toluenesulfonic acid) can mitigate steric hindrance from the methyl group .

Q. What mechanistic insights explain discrepancies in reported biological activities across structurally similar quinoline derivatives?

Comparative studies show that the position of the chloro and methyl groups significantly impacts DNA intercalation efficiency. For instance, 5-Chloro-4-hydrazino-8-methylquinoline exhibits higher antitumor activity than 7-chloro analogs due to improved binding to topoisomerase II. Contradictions in antimicrobial data may arise from strain-specific resistance mechanisms or variations in assay conditions (e.g., pH, incubation time) .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Stability studies should simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours, using HPLC to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) identifies major degradation pathways, such as hydrolysis of the hydrazino group or oxidation of the quinoline ring .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Discrepancies often arise from differences in metabolic clearance or bioavailability. Researchers should pair in vitro assays (e.g., MTT tests on cancer cell lines) with pharmacokinetic profiling (e.g., plasma half-life in rodent models) and metabolite identification via LC-MS/MS. Dose-response studies in animal models must account for interspecies metabolic variations .

Methodological Considerations

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities to biological targets like kinases or DNA helicases. QSAR (quantitative structure-activity relationship) models correlate substituent electronic properties (e.g., Hammett constants) with activity, guiding the synthesis of derivatives with optimized logP values and reduced off-target effects .

Q. What protocols ensure reproducibility in biological activity assays despite batch-to-batch variability?

Standardize compound purity thresholds (>95% by HPLC) and solvent systems across batches. Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate cell line viability via STR profiling. For enzymatic assays, pre-incubate compounds with target proteins to account for time-dependent inhibition .

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